A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Vinyl-1H-indole
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Vinyl-1H-indole
Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Vinyl-1H-indole, a pivotal building block in contemporary drug discovery and materials science. The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a vinyl group at the C-5 position offers a versatile handle for further functionalization, polymerization, and bio-conjugation.[1][2] This document delineates field-proven synthetic strategies, including palladium-catalyzed cross-coupling reactions and the Wittig olefination, while offering a detailed framework for the comprehensive spectroscopic characterization of the target compound. The protocols and mechanistic discussions are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.
Strategic Importance of 5-Vinyl-1H-indole
The indole ring system is a cornerstone of numerous biologically active compounds, from the essential amino acid tryptophan to powerful pharmaceuticals.[2] The strategic incorporation of a vinyl substituent at the 5-position transforms the indole core into a highly adaptable platform. This functional group is amenable to a wide array of chemical transformations, including polymerization to form novel conductive materials, participation in Diels-Alder cycloadditions, and post-synthetic modification in the development of complex therapeutic agents. Its utility as a precursor for compounds targeting cardiovascular diseases, neurological disorders, and cancers underscores the need for robust and scalable synthetic routes.[3]
Core Synthetic Methodologies
The synthesis of 5-Vinyl-1H-indole can be approached from several angles, primarily revolving around the formation of the carbon-carbon double bond. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. We will focus on three authoritative and widely adopted strategies.
Palladium-Catalyzed Heck Coupling
The Heck (or Mizoroki-Heck) reaction is a powerful and reliable method for coupling an aryl halide with an alkene, making it exceptionally well-suited for this transformation.[4][5][6] The strategy involves the palladium-catalyzed reaction of a 5-haloindole, typically 5-bromo-1H-indole, with a suitable vinylating agent.
Causality Behind Experimental Choices:
-
Starting Material: 5-Bromo-1H-indole is the preferred starting material due to its commercial availability and optimal reactivity in palladium-catalyzed reactions—balancing stability with sufficient reactivity for oxidative addition.[7][8]
-
Nitrogen Protection: The indole N-H proton is acidic and can interfere with the catalytic cycle. Therefore, protection with a group like tosyl (Ts) or tert-butyloxycarbonyl (BOC) is often a critical first step to prevent side reactions and improve solubility. Deprotection is then performed post-coupling.
-
Catalyst System: A combination of a palladium(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine, PPh₃) is standard.[4] The ligand stabilizes the active Pd(0) species, which is generated in situ, and modulates its reactivity and selectivity.[5]
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base like cesium carbonate (Cs₂CO₃), is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[4][5]
Visual Workflow: Heck Coupling Pathway
Caption: Catalytic cycle of the Heck reaction for vinylindole synthesis.
Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling provides a powerful and versatile alternative, coupling an organoboron species with an organohalide.[9][10] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. For our target, two disconnections are viable:
-
Route A: 5-Bromo-1H-indole + Vinylboronic acid (or ester)
-
Route B: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole + Vinyl bromide
Causality Behind Experimental Choices:
-
Reactants: Route A is often more practical due to the commercial availability and stability of both 5-bromoindole and various vinylboronic acid derivatives.
-
Catalyst System: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is commonly used. The ligands are pre-coordinated, simplifying the setup.
-
Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is critical. Its primary role is to activate the organoboron species, facilitating the key transmetalation step where the vinyl group is transferred from boron to the palladium center.[10]
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble organohalide and the water-soluble inorganic base.
Visual Workflow: Suzuki Coupling Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle.
Wittig Reaction
The Wittig reaction is a classic, highly reliable method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide.[11][12] For this synthesis, the logical precursors are 5-formyl-1H-indole and a methyl-substituted phosphonium ylide.
Causality Behind Experimental Choices:
-
Starting Material: 5-Formyl-1H-indole is a stable, crystalline solid that can be prepared via Vilsmeier-Haack formylation of N-protected indole, followed by deprotection.
-
Ylide Generation: The ylide (e.g., methylenetriphenylphosphorane) is generated in situ by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong, non-nucleophilic base.[11]
-
Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required because the α-proton of the phosphonium salt is only weakly acidic. The choice of base can influence the stereoselectivity of the resulting alkene.[13]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the highly reactive base and ylide.[12]
Visual Workflow: Wittig Reaction Mechanism
Caption: The two main stages of the Wittig reaction pathway.
Comprehensive Characterization
Unambiguous confirmation of the structure and purity of the synthesized 5-Vinyl-1H-indole is paramount. A multi-technique spectroscopic approach is required.
Spectroscopic Data Summary
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (br s, 1H, N-H), ~7.8-7.2 ppm (m, Ar-H), ~6.8 ppm (dd, 1H, vinyl CH), ~5.7 ppm (d, 1H, vinyl CH₂), ~5.2 ppm (d, 1H, vinyl CH₂)[14] |
| ¹³C NMR | Chemical Shift (δ) | ~137-100 ppm (Ar-C & vinyl CH), ~115 ppm (vinyl CH₂) |
| IR | Wavenumber (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar & vinyl C-H stretch), ~1630 (C=C stretch), ~990 & 910 (vinyl C-H out-of-plane bend) |
| Mass Spec. | m/z | Expected Molecular Ion [M]⁺ at m/z = 143.0735. Characteristic indole fragmentation may be observed.[15][16] |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signals are those of the vinyl group, which typically present as an AMX spin system. The proton on the carbon attached to the indole ring (H-α) will appear as a doublet of doublets around 6.8 ppm. The two terminal vinyl protons (H-β) will be distinct, appearing as doublets around 5.7 and 5.2 ppm, with characteristic cis and trans coupling constants. The indole protons will also show a distinct pattern, with the H-4 proton often appearing as a singlet or narrow doublet, and the H-6 and H-7 protons showing coupling. The broad singlet for the N-H proton will be concentration-dependent and will disappear upon D₂O exchange.
-
¹³C NMR: The spectrum will clearly show two signals in the vinyl region (~115-137 ppm) in addition to the eight signals corresponding to the indole core.
-
-
Infrared (IR) Spectroscopy: The presence of a sharp, medium-intensity band around 3400 cm⁻¹ is characteristic of the N-H stretch. The C=C stretching vibration of the vinyl group is typically observed near 1630 cm⁻¹. The most telling peaks are often the strong C-H out-of-plane bending vibrations for the vinyl group, which appear near 990 and 910 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺).[16] A characteristic fragmentation pattern for indoles involves the loss of HCN (27 amu) from the pyrrole ring.[15]
Field-Proven Experimental Protocols
Protocol: Synthesis via Heck Coupling
This protocol is a representative example and may require optimization.
-
N-Protection (if necessary): To a solution of 5-bromo-1H-indole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature, stirring for 4-6 hours until TLC indicates consumption of the starting material. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield N-tosyl-5-bromo-1H-indole.
-
Heck Reaction: To a sealable reaction vessel, add N-tosyl-5-bromo-1H-indole (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous DMF and triethylamine (2.0 eq).
-
Bubble ethylene gas through the solution for 15 minutes, then maintain the vessel under a positive pressure of ethylene (e.g., using a balloon).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain N-tosyl-5-vinyl-1H-indole.
-
Deprotection: Dissolve the protected product in methanol and add an excess of potassium carbonate. Reflux for 2-4 hours. Remove the solvent, add water, and extract with diethyl ether. Purify by chromatography to yield pure 5-Vinyl-1H-indole.
Protocol: Characterization Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis.[17] Prepare a KBr pellet or cast a thin film from a volatile solvent for IR analysis. Dissolve a sub-milligram quantity in methanol or acetonitrile for MS analysis.
-
NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[18]
-
IR Spectroscopy: Record the spectrum from 4000 to 600 cm⁻¹.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI or EI to confirm the exact mass and molecular formula.
References
Please note that URLs are subject to change. The landing page is prioritized for link integrity.
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MDPI. (2021). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]
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Sokolov, M. V., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available from: [Link]
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Thompson, S., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][19]-Fused Indole Heterocycles. NIH National Center for Biotechnology Information. Available from: [Link]
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